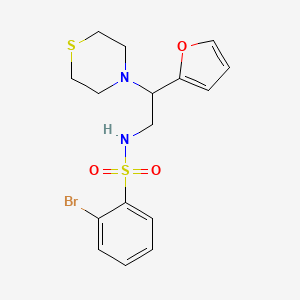

2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Description

2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a brominated benzene ring, a furan heterocycle, and a thiomorpholinoethyl side chain. This compound integrates multiple pharmacophoric elements:

- Sulfonamide group: Known for its role in enzyme inhibition (e.g., carbonic anhydrase, COX-2) and antimicrobial activity.

- Furan moiety: Imparts π-π stacking interactions and metabolic stability.

- Thiomorpholinoethyl group: A sulfur-containing morpholine analog, which may improve solubility and target binding via hydrogen bonding or van der Waals interactions.

Properties

IUPAC Name |

2-bromo-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O3S2/c17-13-4-1-2-6-16(13)24(20,21)18-12-14(15-5-3-9-22-15)19-7-10-23-11-8-19/h1-6,9,14,18H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNZQACRGXQZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the furan and thiomorpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

Oxidation: Furanones and sulfonamides.

Reduction: De-brominated benzenesulfonamide derivatives.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan and thiomorpholine groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include thiazolyl hydrazone derivatives () and other sulfonamide-based compounds. Below is a comparative analysis:

Key Findings:

Antifungal Activity :

- Thiazolyl hydrazones with nitro and halogenated phenyl groups (e.g., 4-chloro-2-nitrophenyl) showed moderate anticandidal activity (MIC = 250 µg/mL) but were 125-fold less potent than fluconazole .

- The target compound’s bromobenzene and sulfonamide groups may enhance target affinity compared to thiazole-based analogs, though its efficacy remains speculative without experimental data.

Anticancer Activity: The 4-chlorophenyl thiazolyl hydrazone derivative exhibited selective toxicity against MCF-7 cells (IC₅₀ = 125 µg/mL) with low NIH/3T3 cytotoxicity (IC₅₀ > 500 µg/mL) . The thiomorpholinoethyl group in the target compound could improve tumor selectivity via enhanced membrane permeability or protease resistance compared to morpholine analogs.

Structural Advantages :

- Sulfonamide vs. Thiazole : Sulfonamides generally exhibit broader enzyme inhibitory roles, while thiazoles are associated with redox modulation and metal chelation.

- Bromine vs. Chlorine/Nitro : Bromine’s larger atomic radius may increase steric hindrance but improve halogen bonding in target interactions.

Limitations:

- No direct data exist for the target compound’s synthesis, crystallography (cf. SHELX/WinGX tools in ), or biological profiling.

- Thiazolyl hydrazones in lack sulfur-containing side chains, making direct mechanistic comparisons challenging.

Biological Activity

The compound 2-bromo-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological relevance and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with thiomorpholine and benzenesulfonamide under specific conditions. Characterization is often performed using techniques such as NMR, FTIR, and mass spectrometry to confirm the molecular structure.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing a furan moiety have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial efficacy is attributed to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

Preliminary research has suggested that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Enzyme Inhibition

Another notable aspect of this compound is its potential as an enzyme inhibitor. It has been reported to inhibit certain enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These inhibitory actions could contribute to its anti-inflammatory effects.

Case Studies

- Study on Antimicrobial Efficacy : A study published in 2023 evaluated the antimicrobial activity of various sulfonamide derivatives, including those with furan substituents. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, suggesting that further investigation into its mechanism could lead to novel cancer therapies .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.